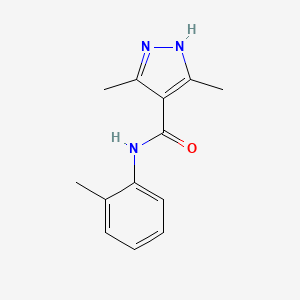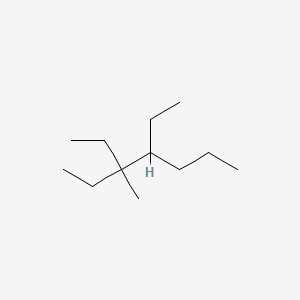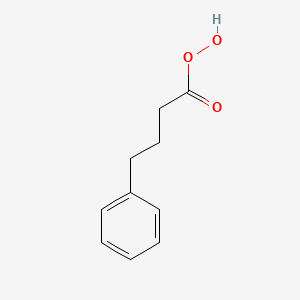![molecular formula C8H15N3O3 B14558945 3,3-Dimethyl-2-{[(methylcarbamoyl)oxy]imino}butanamide CAS No. 62174-07-6](/img/structure/B14558945.png)
3,3-Dimethyl-2-{[(methylcarbamoyl)oxy]imino}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-{[(methylcarbamoyl)oxy]imino}butanamide is an organic compound with a complex structure that includes functional groups such as amides, carbamates, and oximes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-{[(methylcarbamoyl)oxy]imino}butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,3-dimethylbutanamide with methyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-{[(methylcarbamoyl)oxy]imino}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxime and carbamate derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine, resulting in the formation of new amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
3,3-Dimethyl-2-{[(methylcarbamoyl)oxy]imino}butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-{[(methylcarbamoyl)oxy]imino}butanamide involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, affecting various biochemical processes. Additionally, the carbamate group can inhibit certain enzymes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutanamide: A precursor in the synthesis of 3,3-Dimethyl-2-{[(methylcarbamoyl)oxy]imino}butanamide.
Methyl isocyanate: Another precursor used in the synthesis.
Dimethylcarbamoyl chloride: A related compound with similar functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
62174-07-6 |
|---|---|
Molecular Formula |
C8H15N3O3 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
[(1-amino-3,3-dimethyl-1-oxobutan-2-ylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C8H15N3O3/c1-8(2,3)5(6(9)12)11-14-7(13)10-4/h1-4H3,(H2,9,12)(H,10,13) |
InChI Key |
ONQVNUDWZGIDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=NOC(=O)NC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


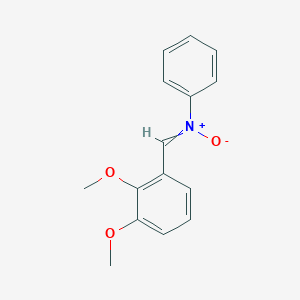
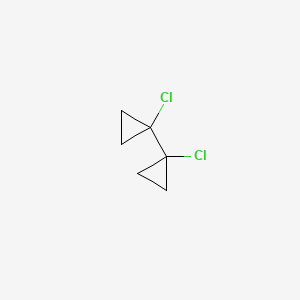
![11-(1-{3-[(4-Acetamidobutyl)amino]propyl}piperidin-2-YL)undecanoic acid](/img/structure/B14558882.png)
![Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate](/img/structure/B14558883.png)
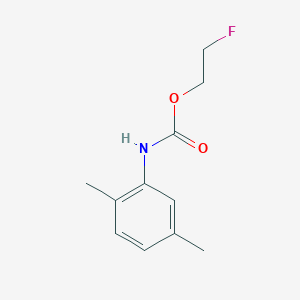
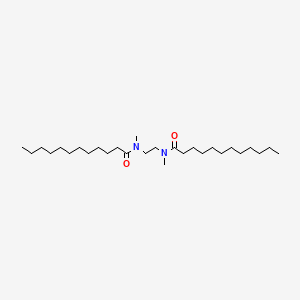
![(9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole](/img/structure/B14558914.png)
![4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14558918.png)
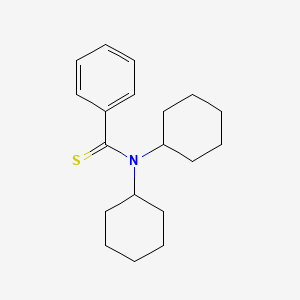
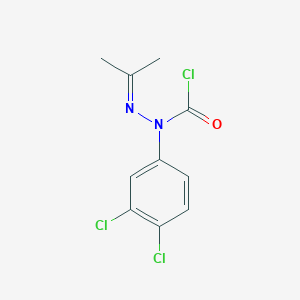
![Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14558932.png)
